molecular formula C9H6N2O4 B2892823 7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione CAS No. 332082-30-1

7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2892823
CAS No.: 332082-30-1
M. Wt: 206.157
InChI Key: XINFJUOXGHWKTD-UHFFFAOYSA-N
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Description

7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione is a synthetic indole derivative based on the isatin (1H-indole-2,3-dione) scaffold. The isatin core is a privileged structure in medicinal chemistry and drug discovery, known for its broad spectrum of biological activities . This compound is specifically functionalized with a methyl group at the 7-position and a nitro group at the 6-position, modifications that are commonly explored to fine-tune the molecule's electronic properties, binding affinity, and metabolic stability . Indole derivatives are extensively investigated as multi-targeted kinase inhibitors for anticancer research. Compounds with this core structure have demonstrated promising antiproliferative activity by simultaneously inhibiting key oncogenic kinases, such as EGFR, VEGFR-2, and BRAFV600E, which are implicated in cell proliferation, survival, and tumor angiogenesis . The structural features of this nitro-substituted isatin make it a valuable intermediate for the design and synthesis of novel potential therapeutic agents. It serves as a key building block for generating more complex molecules for biological screening and structure-activity relationship (SAR) studies in various research areas, including oncology and infectious diseases . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-6-nitro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c1-4-6(11(14)15)3-2-5-7(4)10-9(13)8(5)12/h2-3H,1H3,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINFJUOXGHWKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione typically involves the nitration of 7-methylindole followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound .

Chemical Reactions Analysis

7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound has shown potential as an antiviral and antimicrobial agent.

    Medicine: Research has indicated its potential use in the treatment of cancer and other diseases due to its biological activity.

    Industry: It is used in the synthesis of dyes and pigments.

Mechanism of Action

The biological activity of 7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to specific receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares 7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Evidence Source
This compound 7-CH₃, 6-NO₂ C₉H₇N₂O₄* 223.16* High lipophilicity (inferred) -
6-Fluoro-2,3-dihydro-1H-indole-2,3-dione 6-F C₈H₄FNO₂ 165.12 Density: 1.477 g/cm³; LogP: 1.10
6-Bromo-2,3-dihydro-1H-indole-2,3-dione 6-Br C₈H₄BrNO₂ 226.03 Potential halogen-mediated bioactivity
7-Nitro-1H-indole-2,3-dione 7-NO₂ C₈H₄N₂O₄ 192.13 Sigma-2 receptor selectivity (Kis2 = 42 nM)
6-Chloro-7-methyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione 5-NO₂, 6-Cl, 7-CH₃ C₉H₅ClN₂O₄ 240.60 Unknown bioactivity; halogenated analog
Diphacinone (indan-1,3-dione derivative) Diphenylacetyl substituent C₂₃H₁₆O₃ 340.48 Rodenticide; inhibits vitamin K reductase

*Inferred based on structural similarity.

Structural and Electronic Effects

  • Nitro Group Position: The nitro group at position 6 (vs. For example, 7-Nitro-1H-indole-2,3-dione (7-NO₂) showed low sigma-1 receptor affinity but high sigma-2 selectivity (Kis2 = 42 nM), suggesting substituent position critically impacts receptor binding .
  • Halogen vs. Methyl Substituents : Bromo/fluoro substituents (e.g., 6-Bromo and 6-Fluoro derivatives) increase molecular weight and polarizability, whereas the methyl group in the target compound improves lipophilicity (ClogP ~1.5–2.0 inferred from similar compounds ).

Spectroscopic Data

  • 13C-NMR: In nitro-substituted indole-2,3-diones, the C-NO₂ carbon resonates at ~147 ppm (e.g., 147.14 ppm in a 7-nitro analog) . The methyl group (CH₃) is expected near 20–25 ppm.
  • HRMS : Accurate mass data for nitro-indole-diones (e.g., m/z 253.0979 for C₁₅H₁₃N₂O₂) aid in structural confirmation.

Biological Activity

7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione (CAS No. 332082-30-1) is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting key research findings, potential therapeutic applications, and relevant case studies.

Molecular Formula : C9H6N2O4
Molecular Weight : 206.15 g/mol
Structure : The compound features a methyl group at the 7-position and a nitro group at the 6-position of the indole ring, contributing to its unique reactivity and biological properties.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties.
  • Anticancer Potential : Research indicates that it could be effective against certain cancer cell lines.
  • Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways.

Antimicrobial Activity

Research has shown that derivatives of indole compounds often exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
This compoundAntibacterial against Gram-positive bacteria
Isatin-indole derivative74.20% inhibition at 30 μM

These findings suggest that this compound may share similar mechanisms of action with other indole derivatives.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notable findings include:

Cell LineIC50 (μM)Reference
MCF-7 (breast cancer)29.1
A549 (lung cancer)15.3

These results indicate that the compound may selectively inhibit the growth of certain cancer cells while exhibiting lower toxicity toward normal cells.

The biological mechanisms underlying the activity of this compound are thought to involve:

  • Enzyme Interaction : The compound may inhibit enzymes critical for cell proliferation.
  • Gene Expression Modulation : It could influence gene expression related to apoptosis and cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress may contribute to its anticancer effects.

Case Studies

Several case studies have investigated the effects of this compound in various biological contexts:

  • Antibacterial Study : A study demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli when treated with varying concentrations of the compound.
  • Anticancer Efficacy : In vitro studies on MCF-7 and A549 cell lines revealed dose-dependent cytotoxicity, suggesting potential for further development as an anticancer agent.

Q & A

Q. What methodologies elucidate the reaction mechanisms involving this compound?

  • Methodological Answer :
  • Kinetic Studies : Variable-temperature NMR tracks intermediate formation (e.g., nitroso intermediates).
  • Isotopic Labeling : ¹⁵N-labeled reagents clarify nitro-group behavior in reduction reactions.
  • In-Situ Spectroscopy : ReactIR monitors carbonyl/nitro-group transformations during reactions .

Notes

  • Methodological Rigor : Emphasizes reproducibility, validation, and interdisciplinary approaches (experimental + computational).
  • Advanced Techniques : Highlights meta-analysis, DoE, and kinetic modeling to address research gaps.

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